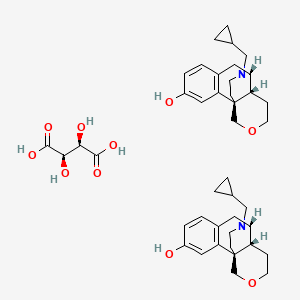

Proxorphan tartrate

Description

Contextualization of Proxorphan (B1609391) Tartrate as a N-Substituted 6-Oxamorphinane in Ligand Design

Proxorphan is chemically classified as an N-substituted 6-oxamorphinane. wikipedia.org This classification points to two key structural features that are central to its design and function. The foundational structure is the morphinan (B1239233) skeleton, a complex ring system that forms the basis for many clinically significant opioids. nih.gov The term "6-oxamorphinane" specifies a modification of this core structure where an oxygen atom is integral to the pyran ring, distinguishing it from other morphinans like morphine or oxymorphone.

The "N-substituted" aspect refers to the chemical group attached to the nitrogen atom at position 17 of the morphinan molecule. In Proxorphan, this substituent is a cyclopropylmethyl group. wikipedia.org The nature of the N-substituent is a critical determinant of a morphinan derivative's pharmacological activity. Extensive research has demonstrated that modifying this group can dramatically alter a compound's binding affinity for opioid receptors and its intrinsic activity, for example, converting a potent agonist into an antagonist or tuning its selectivity between different receptor subtypes (e.g., μ vs. κ). The strategic selection of the N-substituent is a cornerstone of modern opioid ligand design, aimed at developing molecules with specific and potentially more favorable therapeutic profiles.

Table 1: Chemical and Pharmacological Profile of Proxorphan Tartrate

| Property | Data |

|---|---|

| IUPAC Name | 17-(Cyclopropylmethyl)-6-oxamorphinan-3-ol wikipedia.org |

| Developmental Code | BL-5572M wikipedia.orgfda.gov |

| Molecular Formula (Tartrate Salt) | 2C19H25NO2·C4H6O6 fda.gov |

| Molar Mass (Base) | 299.414 g·mol−1 wikipedia.org |

| Pharmacological Class | Opioid Receptor Agonist fda.gov |

Significance of Research into this compound's Receptor Interactions for Opioid Pharmacology

The study of this compound's interactions with opioid receptors is significant for advancing the field of opioid pharmacology. The compound exhibits a distinct receptor interaction profile, acting preferentially as a partial agonist at the κ-opioid receptor (KOR) and, to a lesser degree, as a partial agonist at the μ-opioid receptor (MOR). wikipedia.org This mixed agonist profile makes it a valuable tool for dissecting the complex roles of the opioid system.

Research has confirmed its activity as a kappa agonist in vivo, where studies in rats showed that Proxorphan markedly increased urination, a physiological response characteristic of KOR activation. nih.gov These same studies also suggested that Proxorphan possesses morphine antagonist activity, highlighting its complex interactions with the μ-opioid receptor system. nih.gov

The investigation of compounds like Proxorphan contributes to several key research areas:

Elucidating Receptor Function: By observing the physiological effects of a KOR-preferring agonist, researchers can better understand the specific roles of the kappa opioid system, which is implicated in nociception, mood, and consciousness. wikipedia.org

Developing Novel Analgesics: KOR agonists are a subject of interest for developing pain relief medications that may avoid the significant side effects associated with traditional MOR agonists, such as respiratory depression and high abuse liability. mdpi.commdpi.com

Creating Research Probes: Molecules with a well-defined, mixed-receptor profile serve as essential chemical probes for preclinical studies, allowing scientists to investigate the interplay between different opioid receptor systems. nih.gov

Table 2: Receptor Interaction Profile of Proxorphan

| Opioid Receptor Subtype | Described Activity |

|---|---|

| Kappa (κ) | Partial Agonist wikipedia.org |

| Mu (μ) | Partial Agonist (to a lesser extent); Antagonist activity also noted in vivo wikipedia.orgnih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Bremazocine |

| Ketazocine |

| Morphine |

| Oxymorphone |

| This compound |

Properties

CAS No. |

69815-39-0 |

|---|---|

Molecular Formula |

C42H56N2O10 |

Molecular Weight |

748.9 g/mol |

IUPAC Name |

(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C19H25NO2.C4H6O6/c2*21-15-4-3-14-9-18-16-5-8-22-12-19(16,17(14)10-15)6-7-20(18)11-13-1-2-13;5-1(3(7)8)2(6)4(9)10/h2*3-4,10,13,16,18,21H,1-2,5-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*16-,18+,19-;1-,2-/m001/s1 |

InChI Key |

RLECFUYBVBJYHJ-ADFQYSHBSA-N |

Isomeric SMILES |

C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5.C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O.C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in Proxorphan Tartrate Chemistry

Novel Synthetic Pathways for Proxorphan (B1609391) Tartrate and its Analogs

The synthesis of proxorphan involves a multi-step sequence starting from a benzomorphan (B1203429) ketoester intermediate. A key transformation is the utilization of a Horner-Wadsworth-Emmons reaction to introduce a diester functionality. This is followed by catalytic hydrogenation, which stereoselectively saturates a double bond to establish the desired cis-relationship of the substituents. wikipedia.org

The resulting saturated diester undergoes reduction, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield a diol. This glycol intermediate is then subjected to an acid-catalyzed internal ether formation, a crucial step that constructs the characteristic pyran ring of the oxamorphinane scaffold. wikipedia.org

Subsequent modifications focus on the nitrogen atom of the morphinan (B1239233) skeleton. A von Braun reaction using cyanogen (B1215507) bromide or ethyl chloroformate, followed by saponification, leads to the secondary amine. This amine is then acylated with cyclopropylcarbonyl chloride, and the resulting amide is reduced to install the N-cyclopropylmethyl substituent, a common feature in many opioid receptor modulators. The final step in the synthesis of the proxorphan free base is the cleavage of the O-methyl ether to unmask the phenolic hydroxyl group, often achieved using reagents like sodium ethanethiolate. wikipedia.org

The synthesis of analogs can be envisioned through the modification of various intermediates. For instance, employing different acylating agents after the formation of the secondary amine would allow for the introduction of a variety of N-substituents, potentially modulating the compound's pharmacological profile.

Table 1: Key Synthetic Steps for Proxorphan

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Horner-Wadsworth-Emmons Reaction | Triethyl phosphonoacetate, NaH | Diester |

| 2 | Catalytic Hydrogenation | H₂, Pd/C | Saturated Diester |

| 3 | Reduction | LiAlH₄ | Diol |

| 4 | Internal Ether Formation | Acid | Oxamorphinane Scaffold |

| 5 | N-Demethylation (via von Braun) | BrCN or ClCO₂Et, then hydrolysis | Secondary Amine |

| 6 | N-Alkylation | Cyclopropylcarbonyl chloride, then LiAlH₄ | N-Cyclopropylmethyl-oxamorphinane |

Stereoselective Synthesis and Isomeric Characterization in Oxamorphinane Scaffolds

The rigid, polycyclic structure of the morphinan skeleton, and by extension the oxamorphinane scaffold, presents significant stereochemical challenges. The control of relative and absolute stereochemistry is paramount, as different stereoisomers can exhibit vastly different pharmacological activities. nih.govnih.gov

In the synthesis of morphinan and related structures, stereoselectivity is often dictated by the conformational constraints of the ring system. For instance, catalytic hydrogenation of intermediates often proceeds from the less sterically hindered face, leading to a specific diastereomer. wikipedia.org The development of stereoselective synthetic methods, such as asymmetric catalysis, is a key area of research for accessing specific enantiomers of morphinan-based compounds. plos.orgmdpi.com The use of chiral auxiliaries and reagents can guide the stereochemical outcome of key bond-forming reactions.

The formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, is a classical and effective method for the separation of enantiomers. For amine-containing compounds like proxorphan, reaction with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) can lead to the formation of diastereomeric salts with different physical properties, such as solubility. This difference in solubility allows for the separation of the diastereomers by fractional crystallization. chegg.com Once separated, the desired enantiomer of the amine can be liberated by treatment with a base. quora.com

The characterization of isomers is typically achieved using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the connectivity and stereochemical relationships of atoms within the molecule. occasiowinery.com Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, which can sometimes help in differentiating isomers. chegg.com Chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are indispensable for determining the enantiomeric purity of the final compound.

Influence of Tartrate Salt Formulation on Chemical Stability in Research Contexts

The formation of a salt, such as a tartrate, is a common strategy to improve the physicochemical properties of a drug candidate, including its chemical stability, solubility, and handling characteristics. occasiowinery.comnih.gov For a basic compound like proxorphan, which contains a tertiary amine, the formation of a salt with an acid like tartaric acid is a standard practice.

In a research context, ensuring the chemical stability of a compound is crucial for obtaining reliable and reproducible experimental data. Degradation of the compound can lead to a decrease in its effective concentration and the formation of impurities with potentially confounding activities. The tartrate salt of proxorphan would be expected to be a crystalline solid with a defined melting point, which is generally more stable than the amorphous free base. The salt form can also mitigate the potential for the free amine to undergo oxidation or other degradation pathways.

The choice of the tartrate salt can also be a deliberate step in the purification process, as described in the context of stereoisomer resolution. The crystallization of a specific tartrate diastereomer can be a highly effective method for isolating a single enantiomer in high purity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Proxorphan |

| Proxorphan tartrate |

| Lithium aluminum hydride |

| Cyanogen bromide |

| Ethyl chloroformate |

| Cyclopropylcarbonyl chloride |

| Sodium ethanethiolate |

| Triethyl phosphonoacetate |

| L-(+)-tartaric acid |

Preclinical Pharmacological Characterization: Receptor Binding and Functional Studies of Proxorphan Tartrate

High-Affinity Receptor Binding Profiling

Receptor binding assays are crucial for identifying the molecular targets of a compound and its selectivity. These assays measure the affinity of a ligand for a receptor, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. malvernpanalytical.com

The opioid receptor system, comprising the mu (μ), kappa (κ), and delta (δ) subtypes, is a primary target for analgesic drugs. nih.gov The determination of a compound's binding affinity and selectivity for these receptor subtypes is a critical first step in evaluating its potential as an opioid modulator. Compounds can exhibit high selectivity for one receptor subtype over others, which can influence their pharmacological effects. nih.govbohrium.com For instance, high affinity for the μ-opioid receptor is a characteristic of many traditional opioid analgesics. nih.gov

No public data is available on the binding affinity of Proxorphan (B1609391) tartrate for μ, κ, or δ opioid receptors.

Table 1: Hypothetical Opioid Receptor Binding Affinity of Proxorphan Tartrate (Note: This table is for illustrative purposes only, as no actual data has been found.)

| Receptor Subtype | Ki (nM) | Selectivity Ratio (κ/μ) | Selectivity Ratio (δ/μ) |

|---|---|---|---|

| Mu (μ) | Data not available | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available | Data not available |

No public data is available on the binding affinity of this compound for serotonin-3, dopamine, or other non-opioid receptors.

Table 2: Hypothetical Non-Opioid Receptor Binding Affinity of this compound (Note: This table is for illustrative purposes only, as no actual data has been found.)

| Receptor | Ki (nM) |

|---|---|

| Serotonin-3 (5-HT3) | Data not available |

| Dopamine D2 | Data not available |

| Dopamine D3 | Data not available |

In Vitro Functional Assays and Cellular Pathway Modulation

Following binding studies, in vitro functional assays are conducted to determine the nature of the compound's interaction with its target receptors. These assays can classify a compound as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response). nih.gov

Functional assays, such as the [35S]GTPγS binding assay, measure the ability of a compound to stimulate G-protein coupling upon binding to a G-protein coupled receptor (GPCR). The efficacy (Emax) and potency (EC50) of the compound are determined to characterize its functional activity. For example, a full agonist will produce a maximal response, while a partial agonist will produce a lesser response even at saturating concentrations. nih.gov

No public data is available on the in vitro functional activity of this compound at any receptor.

GPCR activation initiates intracellular signaling cascades. Beyond G-protein coupling, another important pathway is the recruitment of β-arrestin proteins. nih.gov β-arrestin recruitment can lead to receptor desensitization and internalization, and also initiate G-protein-independent signaling. nih.govnih.goveurofinsdiscovery.com The concept of "biased agonism" describes ligands that preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), which may offer a strategy to develop drugs with improved therapeutic profiles. frontiersin.org Furthermore, the activation of downstream kinases, such as extracellular signal-regulated kinase (ERK), is another important measure of cellular response. nih.govnih.gov

No public data is available on the effects of this compound on G-protein coupling, β-arrestin recruitment, or ERK phosphorylation.

In Vivo Pharmacodynamic Studies in Preclinical Animal Models

In vivo studies in animal models are essential to understand the physiological and behavioral effects of a compound. researchgate.net These studies help to establish the relationship between drug exposure and pharmacological response (pharmacokinetics/pharmacodynamics or PK/PD). nih.govresearchgate.net For a compound with potential opioid activity, these studies would typically assess its effects on pain (nociception), sedation, and other behavioral measures.

No public data is available from in vivo pharmacodynamic studies of this compound in any preclinical animal models.

Assessment of Receptor-Mediated Biological Responses

This compound, a compound belonging to the morphinan (B1239233) class of molecules, has been characterized as an opioid receptor modulator. Its primary mechanism of action involves interaction with specific opioid receptors in the central nervous system.

Receptor Binding Profile:

Research indicates that this compound exhibits a distinct binding profile, acting as a partial agonist at the kappa-opioid receptor (κ-opioid receptor) and, to a lesser extent, at the mu-opioid receptor (μ-opioid receptor). nih.gov This dual activity suggests a complex pharmacological profile, potentially influencing a range of physiological processes mediated by these receptors. The partial agonism implies that while it binds to and activates these receptors, it elicits a response that is lower than that of a full agonist.

The interaction of opioid ligands with their receptors, such as the mu-opioid receptor, involves intricate conformational changes within the receptor protein. These changes are crucial for initiating the downstream signaling cascades that produce the physiological effects associated with opioid activity. youtube.com

Functional Studies:

As an opioid analgesic and antitussive, the functional activity of this compound is directly linked to its interaction with opioid receptors. nih.gov Opioid receptors, including the mu and kappa subtypes, are G protein-coupled receptors (GPCRs). nih.gov Their activation by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular levels of cyclic AMP (cAMP). nih.gov This modulation of intracellular signaling pathways in neurons is a key component of its analgesic effects.

The functional consequences of activating mu and kappa opioid receptors are well-documented and include analgesia. nih.gov Specifically, the mu-opioid receptor is a primary target for many opioid analgesics, while kappa-opioid receptor activation also contributes to pain relief, albeit with a different profile of effects. nih.gov

| Receptor | Activity |

| κ-opioid receptor | Partial Agonist |

| μ-opioid receptor | Partial Agonist |

Evaluation of Specific Biological Effects in Targeted Animal Models (e.g., wound healing, scar analysis)

General research into wound healing and scar formation highlights the complexity of these processes, involving distinct phases of inflammation, proliferation, and remodeling. nih.govoaepublish.com The formation of hypertrophic scars is characterized by excessive collagen deposition and a prolonged inflammatory phase. taylorandfrancis.comrug.nl While the immune system and various cell types like macrophages and fibroblasts are known to be key players, the specific influence of opioid receptor modulation on their function in the context of wound healing remains an area for future investigation. nih.govnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Proxorphan Tartrate Analogs

Elucidation of Key Pharmacophoric Features for Receptor Interaction

The interaction of Proxorphan (B1609391) tartrate and its analogs with opioid receptors is governed by a specific set of pharmacophoric features. These features represent the essential three-dimensional arrangement of chemical properties required for optimal binding and subsequent biological response. For opioid receptor ligands, including morphinan (B1239233) derivatives to which Proxorphan is related, key pharmacophoric elements typically include:

A Protonatable Nitrogen Atom: A positively charged nitrogen atom (often tertiary or quaternary) is crucial for interacting with anionic residues, such as aspartate, within the opioid receptor binding pocket. This interaction is a primary determinant of binding affinity iiab.menrfhh.comnih.govmdpi.com.

Aromatic Ring System: The presence of an aromatic ring, often a phenyl group, is vital for engaging in pi-pi stacking and hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) within the receptor's binding site nih.govmdpi.comrsc.org. These interactions contribute significantly to both affinity and selectivity.

Hydrogen Bonding Capabilities: Features capable of forming hydrogen bonds, either as donors or acceptors, are important. For instance, hydroxyl groups or ether oxygens can interact with specific amino acid residues in the receptor, further stabilizing the ligand-receptor complex dovepress.commdpi.complos.org.

SAR studies systematically probe these features by synthesizing analogs with modifications at various positions, observing how these changes impact receptor binding and functional activity. For Proxorphan, understanding which parts of its structure are critical for its interaction with opioid receptors (e.g., mu, kappa, delta) is key to developing targeted therapeutics.

Systematic Exploration of Substituent Effects on Binding Affinity and Functional Activity

The systematic modification of a lead compound's structure, known as SAR, is a cornerstone of drug discovery. For Proxorphan tartrate analogs, this involves altering substituents at different positions on the core chemical scaffold and evaluating the resulting changes in binding affinity (e.g., Ki, IC50) and functional activity (e.g., EC50, efficacy as an agonist or antagonist).

General Principles of Substituent Effects in Opioid Ligands:

Medicinal chemistry efforts have revealed that even subtle changes in molecular structure can lead to significant alterations in pharmacological outcomes. For opioid receptor ligands, common SAR findings include:

N-Substitution: Modifications to the alkyl chain attached to the basic nitrogen atom can influence lipophilicity and steric fit within the receptor. Increasing chain length or introducing branching can alter binding affinity and receptor subtype selectivity.

Aromatic Ring Modifications: Substituents on the aromatic ring system can modulate electronic properties and steric bulk. Electron-withdrawing groups might alter the electron density of the ring, potentially affecting pi-pi interactions or hydrogen bonding, while bulky groups can impact the fit within the binding pocket.

Introduction of Hydroxyl or Ether Groups: The presence and position of polar groups can be critical for hydrogen bonding interactions, often enhancing affinity and influencing efficacy.

While specific quantitative data for this compound analogs is not extensively detailed in the provided search snippets, the general SAR trends observed for morphinan-based opioids provide a framework for understanding potential modifications.

Illustrative Table of Potential Substituent Effects in Opioid SAR Studies

The following table illustrates the types of findings commonly observed in SAR studies for opioid receptor ligands, which would be applicable to the systematic exploration of Proxorphan analogs.

| Structural Feature/Position | Example Modification | Typical Impact on Binding Affinity (e.g., MOR) | Typical Impact on Functional Activity (e.g., MOR) | Rationale |

| N-Alkyl Chain | N-methyl → N-ethyl → N-propyl | Variable (often increases then decreases) | Variable | Modulates lipophilicity, steric fit in the binding pocket, and interaction with specific residues. |

| Aromatic Ring (e.g., Phenyl) | Unsubstituted → 3-Methoxy → 3-Hydroxy | Can increase/decrease | Can increase/decrease | Electronic effects (electron-donating/withdrawing) and hydrogen bonding potential influence interactions with aromatic and polar residues. |

| Hydroxyl Group (e.g., C6-OH) | Presence/Absence or Position Change | Often critical for high affinity | Influences efficacy (agonist vs. antagonist) | Key for hydrogen bonding with receptor residues (e.g., Tyr147, Ser375). |

| Bridging Oxygen (e.g., Ether) | Introduction or modification | Can influence conformation and binding | Can alter agonist/antagonist profile | Affects the overall rigidity and spatial orientation of the molecule within the binding site. |

| Cyclic Ether/Lactone | Formation of a new ring system | Can significantly alter affinity and selectivity | Can lead to novel functional profiles | Rigidifies the structure, potentially optimizing interactions with specific receptor sub-pockets. |

Note: The impacts described are generalized observations from opioid SAR studies and may vary for specific Proxorphan analogs.

Computational Modeling and Molecular Docking Simulations for Ligand-Receptor Complex Characterization

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for understanding the precise interactions between this compound analogs and their target opioid receptors at an atomic level iiab.menrfhh.comnih.govmdpi.combiorxiv.org. These techniques allow researchers to visualize how a ligand fits into the receptor's binding pocket and to predict the strength of these interactions.

Molecular Docking: This process involves computationally predicting the preferred orientation of a ligand when bound to a receptor. It typically involves:

Preparation of Structures: Both the ligand (Proxorphan analog) and the receptor (e.g., μ-opioid receptor) are prepared, often involving energy minimization and the addition of hydrogen atoms.

Ligand Placement: Algorithms explore various possible poses of the ligand within the receptor's active site.

Scoring: Each pose is assigned a score that estimates the binding affinity. This score is based on factors such as hydrogen bonding, hydrophobic interactions, electrostatic forces, and conformational strain.

Docking studies can reveal specific amino acid residues within the opioid receptor that are critical for binding Proxorphan analogs, identifying key hydrogen bond donors/acceptors, hydrophobic patches, and charged regions that the ligand must engage with nrfhh.comnih.govmdpi.com. For example, docking can predict how the protonated nitrogen of Proxorphan interacts with an aspartate residue, or how its aromatic system engages with tyrosine or phenylalanine residues.

By integrating docking and MD simulations with experimental SAR data, researchers can build robust QSAR models. These models correlate specific structural descriptors (e.g., molecular weight, lipophilicity, electronic properties, presence of specific pharmacophoric features) with observed biological activity, enabling the prediction of the activity of novel, unsynthesized compounds and guiding the rational design of more potent and selective opioid receptor ligands.

Compound List:

this compound

Advanced Analytical Methodologies in Proxorphan Tartrate Research

Chromatographic Techniques for Purity Assessment and Characterization of Analogs

Chromatographic techniques are indispensable tools for separating, identifying, and quantifying components within a complex mixture. For Proxorphan (B1609391) tartrate and its related compounds, these methods are crucial for assessing purity and characterizing structural variations or impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds. It separates analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. While specific method development parameters for Proxorphan tartrate are not extensively detailed in the reviewed literature, RP-HPLC is routinely employed for related opioid compounds. Patents frequently cite HPLC analysis for assessing the purity of synthesized opioid derivatives, including monitoring reaction progress and identifying impurities nucleos.comgoogle.comgoogleapis.comepo.org. For instance, HPLC has been utilized to confirm purity levels exceeding 95% for related compounds and to detect specific stereoisomers nucleos.com. The development of RP-HPLC methods typically involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with aqueous buffers), flow rate, and detection wavelength to achieve adequate separation and sensitivity google.comgoogle.com.pg.

Table 1: Chromatographic Techniques in Proxorphan Research

| Technique | Primary Application | Key Methodological Aspects (General/Related Compounds) | Relevance to this compound | Citation(s) |

| RP-HPLC | Purity Assessment, Separation of Analogs, Impurity Profiling | C18 columns, Acetonitrile/Methanol-Water mobile phases, UV detection | Essential for purity checks and separation of potential analogs or impurities. | nucleos.comgoogle.comgoogleapis.comepo.orggoogle.com.pg |

| LC-MS | Structural Confirmation, Impurity Identification, Reaction Monitoring | Various LC columns, Mass Spectrometry (MS) for mass-to-charge ratio and fragmentation analysis | Used to confirm molecular weight and identify unknown impurities or degradation products. | nucleos.comgoogle.comgoogleapis.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and structural elucidation capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of synthesized compounds and for profiling impurities, which may arise during synthesis or degradation. Mass spectra provide information about the molecular weight of the analyte, and fragmentation patterns obtained through techniques like MS/MS can elucidate structural features nucleos.comgoogle.comgoogleapis.com. LC-MS has been used to monitor reaction progress and identify the nature of products in the synthesis of opioid derivatives google.comgoogleapis.com. For related compounds, MS data, alongside NMR, has been instrumental in confirming assigned structures nucleos.com. The application of LC-MS/MS in bioanalytical methods for related compounds, such as naloxone (B1662785) and its metabolites, demonstrates its utility in sensitive quantification and identification in complex biological matrices researchgate.net.

Spectroscopic Characterization of Synthesized Proxorphan Analogs (e.g., NMR, IR)

Spectroscopic methods provide detailed information about the molecular structure and functional groups of a compound, serving as critical tools for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a primary technique for elucidating the structure of organic molecules. It provides information about the chemical environment of hydrogen and carbon atoms within the molecule. For Proxorphan analogs and related opioid compounds, NMR data is used to confirm structural integrity and stereochemistry nucleos.comepo.orgbenchchem.com. Solvents like deuterated chloroform (B151607) (CDCl₃) are commonly used for NMR analysis benchchem.comjustia.com. While specific spectral data for this compound is not detailed here, NMR is essential for verifying the success of synthetic routes and confirming the identity of synthesized analogs nucleos.comepo.org.

Infrared (IR) Spectroscopy: Infrared spectroscopy identifies functional groups present in a molecule by detecting the absorption of IR radiation at specific wavelengths, corresponding to vibrational modes. IR spectroscopy is employed to characterize synthesized compounds, providing a molecular fingerprint. For instance, IR spectra have been obtained for related opioid compounds and are used as a standard characterization technique nucleos.comjustia.comgoogle.com.

Table 2: Spectroscopic Techniques in Proxorphan Analog Characterization

| Technique | Primary Application | Key Information Obtained | Relevance to this compound | Citation(s) |

| ¹H NMR | Structural Elucidation, Confirmation of Proton Environments | Chemical shifts, coupling constants, integration of proton signals | Confirms the presence and arrangement of hydrogen atoms, aiding in structural verification. | nucleos.comepo.orgbenchchem.com |

| ¹³C NMR | Structural Elucidation, Confirmation of Carbon Backbone | Chemical shifts of carbon atoms | Provides insights into the carbon skeleton and functional groups. | nucleos.comgoogle.com |

| IR Spectroscopy | Identification of Functional Groups | Characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C-N) | Helps confirm the presence of key functional groups within the Proxorphan molecule. | nucleos.comjustia.comgoogle.com |

Development of Robust Bioanalytical Methods for Quantification in Preclinical Samples

The accurate quantification of this compound in biological samples (e.g., plasma, urine) is critical for pharmacokinetic and pharmacodynamic studies during preclinical drug development. Bioanalytical methods must be sensitive, specific, accurate, and robust.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. Methods typically involve sample preparation steps such as liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix, followed by chromatographic separation and detection by MS/MS. For related opioid compounds, LC-MS/MS methods have been developed and validated for the determination of analytes and their metabolites in plasma google.comresearchgate.netjustia.com. These methods enable the measurement of drug concentrations at very low levels (e.g., picograms per milliliter), which is essential for understanding drug disposition in preclinical models researchgate.net. The development process includes optimizing chromatographic conditions, ionization parameters, and mass transitions to ensure reliable quantification google.comresearchgate.net.

Table 3: Bioanalytical Methodologies for Preclinical Quantification

| Technique | Sample Matrix | Purpose | Key Methodological Aspects (General) | Relevance to this compound | Citation(s) |

| LC-MS/MS | Plasma, Urine | Quantification of drug and metabolites | Sample preparation (extraction), HPLC separation, tandem mass spectrometry detection, validation (LOQ, linearity, accuracy, precision) | Crucial for pharmacokinetic studies in preclinical animal models. | google.comresearchgate.netjustia.com |

Compound List:

this compound

Cyclorphan

Xorphanol

S-N-methylnaltrexone (S-MNTX)

Naloxone (NLX)

Naloxone-3β-D-glucuronide (NLG)

6β-naloxol (NLL)

Naltrexone

Levallorphan

Levomethorphan

Morphine

Butorphanol

Tifluadom

U-50488

Spiradoline

Remifentanil

Tramadol

Salcolex

Salethamide Maleate

Salicylamide

Salicylate Meglumine

Salsalate

Sodium Salicylate

Tazadolene Succinate

Tebufelone

Tetrydamine

Tifurac Sodium

Tilidine Hydrochloride

Tiopinac

Tonazocine Mesylate

Trefentanil Hydrochloride

Trolamine

Veradoline Hydrochloride

Verilopam Hydrochloride

Volazocine

Xylazine Hydrochloride

Zenazocine Mesylate

Zomepirac Sodium

Zucapsaicin

Pyrroliphene Hydrochloride

Proxazole

Proxazole Citrate

Proxicromil

Prulifloxacin

Pseudoephedrine Hydrochloride

Puromycin

Purpurins

Pyrabrom

Pyrantel Pamoate

Pyrazinamide

Pyrazofurin

Pyrazoloacridine

Pyridostigmine Bromide

Pyrilamine Maleate

Pyrimethamine

Pyrinoline

Pyrithione Sodium

Pyrithione Zinc

Pyrovalerone Hydrochloride

Pyroxamine Maleate

Pyrrocaine

PyrroInitrin

Pyrvinium Pamoate

Quadazocine Mesylate

Quazepam

Quazinone

Quazodine

Quazolast

Quetiapine

Quiflapon

Quinagolide

Quinaldine Blue

Quinapril

Quinaprilat

Quinazosin Hydrochloride

Quinbolone

Quinctolate

Quindecamine Acetate

Quindonium Bromide

Quinelorane Hydrochloride

Quinestrol

Quinfamide

Future Research Directions and Emerging Avenues for Proxorphan Tartrate

Exploration of Novel Receptor Targets and Polypharmacological Potential

A comprehensive understanding of Proxorphan's receptor binding profile is the cornerstone of this exploratory effort. While detailed, publicly available binding data for Proxorphan (B1609391) tartrate is limited, it is known that most morphinan (B1239233) derivatives exhibit a preference for the G protein signaling pathway over the β-arrestin recruitment pathway. oup.com This bias is a promising characteristic, as G protein-biased agonists at the mu-opioid receptor are hypothesized to produce robust analgesia with a reduced incidence of the adverse effects associated with β-arrestin signaling, such as respiratory depression and constipation.

Future investigations should aim to systematically characterize the binding affinity and functional activity of Proxorphan tartrate and its analogs at a wide array of receptors. This includes not only the classical opioid receptors (mu, delta, and kappa) but also other GPCRs, ion channels, and enzymes that are known to be modulated by morphinan-like structures. The identification of novel, secondary receptor targets could unveil previously unrecognized therapeutic opportunities or provide a mechanistic basis for potential side effects. A hypothetical expanded receptor binding profile for an oxamorphinane analog is presented in Table 1.

Table 1: Hypothetical Expanded Receptor Binding Profile for a Novel Oxamorphinane Analog

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Potential Therapeutic Implication |

| Mu-Opioid Receptor | 1.5 | G-protein Biased Agonist | Analgesia |

| Kappa-Opioid Receptor | 50.2 | Partial Agonist | Analgesia, Mood Regulation |

| Delta-Opioid Receptor | 120.8 | Antagonist | Potential for reduced addictive liability |

| Sigma-1 Receptor | 75.3 | Antagonist | Neuropathic pain, Neuroprotection |

| NMDA Receptor | 250.1 | Non-competitive Antagonist | Attenuation of tolerance, Neuropathic pain |

| Serotonin 5-HT2A Receptor | 150.6 | Antagonist | Mood disorders |

| Norepinephrine Transporter | >1000 | Weak Inhibitor | Minimal cardiovascular side effects |

This table is for illustrative purposes and represents a hypothetical profile for a future oxamorphinane analog. The data is not representative of this compound itself.

The exploration of polypharmacology also extends to the design of new analogs based on the Proxorphan scaffold. By systematically modifying the chemical structure, it may be possible to fine-tune the binding profile to achieve a desired polypharmacological effect, for instance, by enhancing affinity for targets involved in neuropathic pain while maintaining potent mu-opioid agonism.

Advancements in Synthetic Chemistry for Libraries of Diversified Oxamorphinane Analogs

The generation of a library of diversified oxamorphinane analogs is essential for exploring the structure-activity relationships (SAR) and polypharmacological potential of this chemical class. Advances in synthetic chemistry provide the tools necessary to create novel derivatives of the core Proxorphan structure with a wide range of functional groups and stereochemical configurations.

Modern synthetic strategies, such as diversity-oriented synthesis, can be employed to efficiently generate a multitude of structurally distinct molecules from a common starting material. openanesthesia.org These approaches often utilize parallel synthesis techniques and high-throughput purification methods to accelerate the drug discovery process. For the oxamorphinane scaffold, this could involve the development of novel methods for the functionalization of various positions on the morphinan ring system. For instance, the development of regioselective C-H activation or late-stage functionalization techniques could allow for the introduction of diverse substituents that were previously difficult to access through traditional synthetic routes.

Furthermore, the synthesis of functionalized oxazolines and other heterocyclic systems can be a valuable strategy for creating novel oxamorphinane analogs. These heterocyclic moieties can serve as bioisosteric replacements for existing functional groups or introduce new pharmacophoric elements that can interact with novel receptor targets. A summary of potential synthetic strategies for diversifying the oxamorphinane scaffold is provided in Table 2.

Table 2: Potential Synthetic Strategies for the Diversification of Oxamorphinane Analogs

| Synthetic Strategy | Description | Potential for Diversification |

| Late-Stage Functionalization | Introduction of functional groups onto a pre-formed oxamorphinane core. | Allows for rapid generation of analogs with diverse substituents at various positions. |

| Diversity-Oriented Synthesis | The synthesis of a wide range of structurally diverse molecules from a common starting material. | Enables the exploration of a broad chemical space to identify novel pharmacophores. |

| Asymmetric Synthesis | The stereocontrolled synthesis of specific enantiomers or diastereomers. | Crucial for optimizing interactions with chiral biological targets like receptors. |

| Heterocyclic Synthesis | Incorporation of novel heterocyclic rings into the oxamorphinane structure. | Can introduce new pharmacophoric elements and alter the physicochemical properties of the molecule. |

The application of these advanced synthetic methods will enable the creation of a rich library of oxamorphinane analogs for comprehensive biological evaluation. This, in turn, will facilitate a deeper understanding of the SAR of this compound class and aid in the design of future drug candidates with optimized properties.

Integration of "Omics" Technologies in Preclinical Investigations to Elucidate Systemic Biological Effects

The systemic biological effects of a drug candidate extend far beyond its primary receptor interactions. "Omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a powerful and unbiased approach to understanding the global impact of a compound on a biological system. mdpi.comfrontiersin.org The integration of these technologies into the preclinical investigation of this compound and its analogs can provide invaluable insights into their mechanisms of action, potential off-target effects, and biomarkers of efficacy and toxicity.

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, can be used to identify genes and signaling pathways that are modulated by this compound. For example, RNA-sequencing of brain tissue from animals treated with Proxorphan could reveal changes in the expression of genes involved in pain perception, reward pathways, and neuroinflammation. nih.gov This information can help to build a more comprehensive picture of the drug's in vivo effects.

Proteomics, the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications in response to drug treatment. nih.govresearchgate.net This can provide direct evidence of changes in signaling pathways and cellular processes. For instance, a proteomics study of neuronal cells treated with Proxorphan could identify alterations in the levels of proteins involved in synaptic plasticity or receptor trafficking.

Metabolomics, the study of the complete set of small-molecule metabolites in a biological sample, can provide a snapshot of the metabolic state of an organism and how it is altered by drug administration. This can be particularly useful for identifying biomarkers of drug efficacy or toxicity.

The integration of these different "omics" datasets, often referred to as systems biology, can provide a holistic view of the biological effects of this compound. mdpi.comnih.gov This approach can help to identify novel therapeutic targets, predict potential adverse effects, and guide the development of safer and more effective analgesics. A hypothetical example of how "omics" technologies could be applied in the preclinical investigation of a novel oxamorphinane analog is presented in Table 3.

Table 3: Illustrative Application of "Omics" Technologies in Preclinical Studies of a Novel Oxamorphinane Analog

| "Omics" Technology | Sample Type | Potential Research Question | Expected Outcome |

| Transcriptomics | Brain Tissue (e.g., dorsal root ganglia, spinal cord) | What are the gene expression changes associated with analgesia produced by the analog? | Identification of novel genes and pathways involved in pain modulation. |

| Proteomics | Neuronal Cell Culture | How does the analog alter the proteome of neurons expressing the mu-opioid receptor? | Elucidation of downstream signaling pathways and potential off-target effects. |

| Metabolomics | Plasma/Urine | Are there specific metabolic biomarkers associated with the analgesic efficacy or side effects of the analog? | Discovery of biomarkers for patient stratification and monitoring of treatment response. |

This table is for illustrative purposes and represents a hypothetical application of "omics" technologies.

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and the broader class of oxamorphinane compounds, ultimately contributing to the development of next-generation analgesics with improved clinical profiles.

Q & A

Q. What are the primary pharmacological targets of Proxorphan tartrate, and how can researchers validate these mechanisms experimentally?

this compound’s pharmacological activity likely involves NMDA receptor antagonism, similar to its structural analogs like dextrorphan tartrate . To validate targets, employ receptor binding assays (e.g., radioligand displacement studies) and functional assays such as electrophysiological recordings in neuronal cultures. For neuroprotective effects, use focal brain ischemia models in rodents, monitoring outcomes via histopathology and behavioral tests (e.g., Morris water maze) .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations or biological matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection is a gold standard. Optimize parameters (mobile phase, column type, flow rate) using Quality by Design (QbD) principles. For example, apply a Box–Behnken design to evaluate factors like pH, organic modifier concentration, and column temperature . Validate the method per ICH guidelines for linearity, precision, and accuracy .

Q. How should researchers design in vitro models to assess this compound’s permeability and absorption?

Use Caco-2 cell monolayers for intestinal permeability studies or Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) to simulate transdermal delivery. Include controls for membrane integrity and validate with reference standards (e.g., metoprolol tartrate) . For buccal delivery, employ ex vivo porcine buccal tissue models and measure permeation coefficients using mass spectrometry .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuroprotective efficacy across experimental models be resolved?

Contradictions may arise from differences in dosing regimens, model specificity (e.g., transient vs. permanent ischemia), or bioavailability. Conduct dose-response studies with pharmacokinetic profiling (plasma/brain concentration measurements) and use multivariate regression to identify confounding variables. Cross-validate findings in multiple models (e.g., oxygen-glucose deprivation in vitro vs. middle cerebral artery occlusion in vivo) .

Q. What statistical approaches are optimal for analyzing multifactorial experimental designs in this compound formulation studies?

For formulations involving polymer blends (e.g., gastric floating tablets or microneedles), use a 2³-factorial design to assess variables like polymer-drug ratio, excipient viscosity, and solvent concentration. Apply ANOVA with post hoc tests (e.g., Tukey’s HSD) to determine significant factors. For nonlinear relationships, employ response surface methodology (RSM) and generate contour plots to identify optimal conditions .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis or formulation?

Implement process analytical technology (PAT) tools (e.g., in-line spectroscopy) for real-time monitoring. Use Design of Experiments (DoE) to identify critical process parameters (CPPs) and establish a control strategy with tolerance limits. For example, in microneedle fabrication, optimize centrifugation speed and drying time to ensure consistent needle morphology .

Q. What strategies are effective for validating this compound’s stability under stressed degradation conditions?

Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Use HPLC-MS/MS to identify degradation products and assess degradation pathways. For accelerated stability testing, store samples at 40°C/75% RH and model degradation kinetics using the Arrhenius equation .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Discrepancies often stem from differences in metabolism, protein binding, or clearance pathways. Perform physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data (e.g., microsomal stability) with in vivo parameters (e.g., organ blood flow). Validate models using sensitivity analysis and adjust for species-specific differences .

Q. What methodologies are recommended for correlating this compound’s receptor occupancy with therapeutic outcomes?

Use positron emission tomography (PET) with radiolabeled Proxorphan analogs to quantify receptor occupancy in vivo. Pair this with behavioral or biomarker data (e.g., cytokine levels in neuroinflammation models) and apply Pearson/Spearman correlation analysis to establish dose-occupancy-response relationships .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.